N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Overview
Description
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound with a unique structure that includes an indole ring, a pyrrolidine ring, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a pyrrolidine derivative, followed by benzylation and subsequent acylation to introduce the oxoacetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-oxo-2-(N’-(2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazino)-acetamide
- N-benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide
Uniqueness
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both an indole ring and a pyrrolidine ring, along with the benzyl and oxoacetamide groups, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 878057-22-8 |
Molecular Formula | C23H25N3O4S |
Molecular Weight | 439.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.
- Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress. It appears to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition is associated with reduced reactive oxygen species (ROS) production and improved cognitive function in animal models .
- Anti-inflammatory Activity : The compound also demonstrates anti-inflammatory properties by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway is linked to decreased production of pro-inflammatory cytokines .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The IC50 values for these inhibitory activities were found to be lower than those of standard drugs used in Alzheimer's treatment, indicating a potential for therapeutic use .
In Vivo Studies
In vivo studies on scopolamine-induced cognitive impairment models showed that administration of the compound significantly improved learning and memory functions. Behavioral assessments indicated enhanced performance in maze tests, suggesting cognitive enhancement properties .
Case Studies
- Neuroprotection in Alzheimer's Models : A study involving transgenic mice models for Alzheimer's disease reported that treatment with this compound led to a marked decrease in Aβ plaque deposition and improved synaptic integrity compared to untreated controls .
- Anti-inflammatory Effects : Another case study highlighted the compound's ability to reduce neuroinflammation markers in the brains of mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to the control group, supporting its anti-inflammatory profile .
Properties
IUPAC Name |
N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCONLBVVAKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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